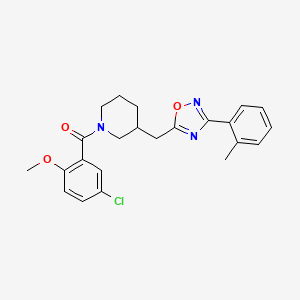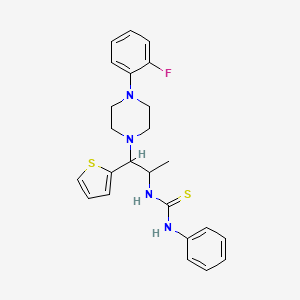
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea is a useful research compound. Its molecular formula is C24H27FN4S2 and its molecular weight is 454.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Research has identified urea and thiourea derivatives of piperazine, such as 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, for their promising antimicrobial and antiviral activities. These compounds have been synthesized and evaluated against various pathogens, including the Tobacco mosaic virus (TMV), demonstrating significant antiviral and antimicrobial potentials. For instance, compounds with specific substitutions on the phenyl group have shown to exhibit potent activities against pathogens, highlighting the therapeutic potential of these derivatives in managing infectious diseases (R. C. Krishna Reddy et al., 2013).
Synthesis and Biological Evaluation
The compound and its derivatives have been the focus of synthetic chemistry efforts aimed at exploring their biological activities. Various studies have synthesized and evaluated the antimicrobial activity of related compounds, demonstrating their effectiveness against a range of bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents, particularly those with modifications that enhance their activity against specific pathogens (V. Mishra & T. Chundawat, 2019).
Potential in Neuroleptic Medication
Compounds with structural similarities have been investigated for their neuroleptic activity, indicating potential applications in treating psychiatric disorders. By manipulating structural components of these molecules, researchers have developed compounds with significant neuroleptic and potentially antidepressant activities. This line of research opens up possibilities for the development of new therapeutic agents for the treatment of mental health conditions (Böge Kp, 1983).
Antitumor Activity
The derivative's framework has been adapted in synthesizing compounds with notable antitumor activities. These compounds have been assessed for their cytotoxicity against various tumor cell lines, offering insights into the design of new anticancer agents. The exploration of these derivatives underscores the potential of piperazine-based compounds in oncology, particularly in identifying new therapeutic strategies against cancer (H. Naito et al., 2005).
Propriétés
IUPAC Name |
1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4S2/c1-18(26-24(30)27-19-8-3-2-4-9-19)23(22-12-7-17-31-22)29-15-13-28(14-16-29)21-11-6-5-10-20(21)25/h2-12,17-18,23H,13-16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKHFNMUDXQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

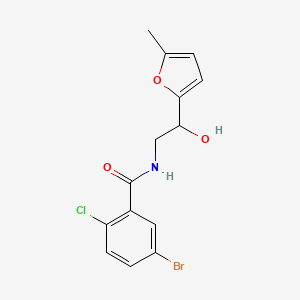
![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)
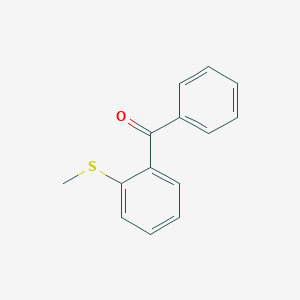

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)
![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)
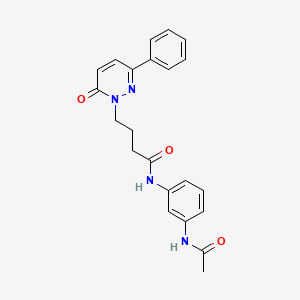
![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)
![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)
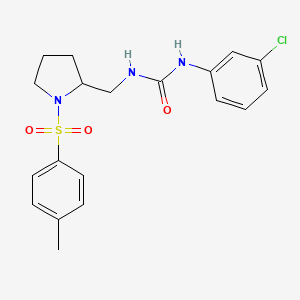
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)
